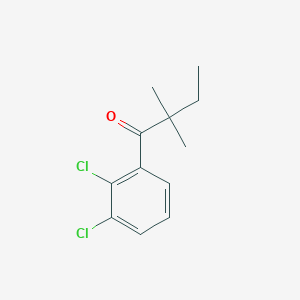

2',3'-Dichloro-2,2-dimethylbutyrophenone

Description

Contextualization within the Butyrophenone (B1668137) Class of Organic Molecules

The fundamental structure of 2',3'-Dichloro-2,2-dimethylbutyrophenone places it within the butyrophenone class of organic compounds. Butyrophenones are characterized by a ketone functional group flanked by a phenyl ring and a butyl chain. nih.govwikipedia.org The parent compound, butyrophenone (1-phenylbutan-1-one), is a colorless liquid. wikipedia.org

The butyrophenone scaffold is a well-established pharmacophore, forming the basis for a significant number of pharmaceuticals, particularly those used in the treatment of psychiatric disorders. nih.govwikipedia.org Modifications to the phenyl ring and the butyl chain give rise to a diverse array of compounds with varying biological activities.

Table 1: Examples of Butyrophenone Derivatives and Their Applications

| Compound Name | Key Structural Features | Primary Application |

| Haloperidol | Fluorinated phenyl group and a piperidine (B6355638) moiety on the butyl chain | Antipsychotic for schizophrenia nih.govwikipedia.org |

| Droperidol | Complex heterocyclic system attached to the butyrophenone core | Antiemetic for postoperative nausea and vomiting nih.gov |

| Benperidol | A complex heterocyclic structure attached to the butyrophenone | A potent neuroleptic for psychoses and manic episodes |

| Melperone | A piperidinyl group attached to the butyl chain | Atypical antipsychotic for sleep disorders and confusion |

The inclusion of chlorine atoms on the phenyl ring of this compound is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule.

Significance of Dichlorination and Steric Hindrance in Molecular Design and Reactivity

The specific structural attributes of this compound—its dichlorinated aromatic ring and the sterically encumbered ketone—are crucial to its chemical character and potential utility.

Dichlorination: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This deactivation of the ring can alter its reactivity in electrophilic aromatic substitution reactions. Furthermore, the position of the chlorine atoms (2' and 3') creates a specific electronic and steric environment around the carbonyl group. In the broader context of organic synthesis, chlorination is a key step in creating polysubstituted benzenes, where the chlorine atoms can serve as reactive sites for further functionalization. researchgate.net The introduction of chlorine atoms into a molecule can also impact its biological activity and pharmacokinetic profile.

Steric Hindrance: The 2,2-dimethylpropyl group (also known as a neopentyl group) attached to the carbonyl carbon introduces significant steric bulk. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby influencing the ketone's reactivity. researchgate.net While aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group, the degree of substitution on the alpha-carbons of a ketone plays a substantial role in its reactivity. In the case of this compound, the quaternary carbon adjacent to the carbonyl group presents a considerable steric barrier. This feature can be strategically employed in synthesis to direct reactions to other parts of the molecule or to enhance the stability of the compound.

Overview of Research Trajectories for Complex Organic Molecules with Dihaloaryl and Branched Alkyl Ketone Moieties

The study of complex organic molecules featuring dihaloaryl and branched alkyl ketone motifs, such as this compound, is often driven by the pursuit of new compounds with specific applications, particularly in medicinal chemistry and materials science.

Research in this area often focuses on the development of novel synthetic methodologies. The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones. byjus.comorganic-chemistry.org In the context of this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comorganic-chemistry.org

Table 2: Plausible Friedel-Crafts Acylation for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,2-Dichlorobenzene | 2,2-Dimethylbutyryl chloride | Aluminum chloride (AlCl₃) | This compound |

The regioselectivity of this reaction would be a key consideration, as acylation could potentially occur at different positions on the 1,2-dichlorobenzene ring.

The exploration of dihaloaryl ketones is also prominent in the design of new therapeutic agents. For instance, molecules containing a 2,3-dichlorophenyl group have been investigated as ligands for dopamine (B1211576) receptors, suggesting that this moiety is of interest for its potential to interact with biological targets. nih.gov The combination of the dihaloaryl group with a branched alkyl ketone in this compound could lead to novel structure-activity relationships in the development of new pharmaceuticals. The steric and electronic properties conferred by these groups can influence receptor binding affinity and selectivity.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄Cl₂O |

| Molecular Weight | 245.15 g/mol |

| Boiling Point (Predicted) | 302.5 ± 27.0 °C |

| Density (Predicted) | 1.162 ± 0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-6-5-7-9(13)10(8)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRIWNELPZNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642454 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-92-9 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 ,3 Dichloro 2,2 Dimethylbutyrophenone

Mechanistic Studies of Carbonyl Group Transformations

The ketone functionality is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The electrophilicity of the carbonyl carbon in 2',3'-Dichloro-2,2-dimethylbutyrophenone is influenced by both the electron-withdrawing nature of the dichlorophenyl ring and the steric hindrance imposed by the adjacent bulky tert-butyl group. The chlorine atoms on the aromatic ring are expected to enhance the partial positive charge on the carbonyl carbon, thereby increasing its reactivity toward nucleophiles. masterorganicchemistry.com Conversely, the large tert-butyl group is likely to sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less hindered ketones. youtube.com

Common nucleophilic addition reactions include the Grignard and Wittig reactions.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the ketone would be expected to form a tertiary alcohol after acidic workup. The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would lead to the formation of an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond. The steric hindrance around the carbonyl group might influence the feasibility and yield of this transformation.

A hypothetical reaction scheme for nucleophilic additions is presented below:

| Reaction Type | Reagent | Expected Product |

| Grignard Addition | R-MgX, then H₃O⁺ | 1-(2,3-dichlorophenyl)-2,2-dimethyl-1-R-propan-1-ol |

| Wittig Reaction | Ph₃P=CHR | 1-(2,3-dichlorophenyl)-2,2-dimethyl-1-propene derivative |

The ketone group can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. A variety of reducing agents can be employed for these transformations.

Reduction to Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. These reactions involve the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Deoxygenation: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be used to reduce the ketone to the corresponding alkane, 1-(2,3-dichlorophenyl)-2,2-dimethylpropane.

Oxidation of the ketone is generally not a facile reaction under standard conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group could potentially occur.

A summary of expected reduction products is provided in the table below:

| Reaction Type | Reagent(s) | Expected Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(2,3-dichlorophenyl)-2,2-dimethylpropan-1-ol |

| Clemmensen Reduction | Zn(Hg), HCl | 1-(2,3-dichlorophenyl)-2,2-dimethylpropane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-(2,3-dichlorophenyl)-2,2-dimethylpropane |

Reactions Involving the Aromatic Ring and Halogen Substituents

The reactivity of the dichlorinated aromatic ring is influenced by the presence of two deactivating chloro substituents and the deactivating acyl group.

Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for this compound, as it is favored by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.comnih.govyoutube.com The two chlorine atoms and the ketone functionality all contribute to making the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. The reaction would involve the displacement of one of the chlorine atoms by a nucleophile. The position of substitution (2' or 3') would depend on the relative activation provided by the other substituents and the stability of the intermediate Meisenheimer complex. wikipedia.org

The chlorine atoms on the aromatic ring can potentially undergo halogen-metal exchange reactions, typically with strong organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgnih.govimperial.ac.uk This reaction would generate a highly reactive organolithium species, which could then be trapped with various electrophiles to introduce new functional groups onto the aromatic ring. The relative reactivity of the chlorine atoms at the 2' and 3' positions would influence the regioselectivity of this transformation.

The resulting organometallic compound could also participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could lead to the formation of a biphenyl (B1667301) derivative.

Chemistry of the Alpha-Carbons to the Carbonyl Group: Enolate Formation and Reactivity

The chemistry of the α-carbons to the carbonyl group in ketones is central to their reactivity, primarily through the formation of enolates. An enolate is formed by the deprotonation of an α-carbon, creating a nucleophilic species that is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com

In the case of this compound, the α-carbon is a quaternary carbon, substituted with two methyl groups. This structural feature precludes the presence of α-hydrogens. The absence of α-hydrogens means that this compound cannot form an enolate at the α-carbon under standard basic conditions. masterorganicchemistry.com This is a critical distinction, as many typical ketone reactions, such as aldol (B89426) condensations and α-halogenation, proceed through an enolate intermediate. bham.ac.uk

However, it is important to consider the other side of the carbonyl group, the aromatic ring. While the primary focus of enolate chemistry is on the aliphatic side, the electronic nature of the dichlorinated phenyl group will influence the reactivity of the carbonyl group. The two chlorine atoms on the phenyl ring are electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon.

To illustrate the general principles of enolate formation that are absent in the target molecule, consider the related compound, butyrophenone (B1668137). acs.org Butyrophenone possesses two α-hydrogens and can readily form an enolate in the presence of a suitable base. The choice of base and reaction conditions can influence which enolate is formed, a concept known as kinetic versus thermodynamic control. bham.ac.uk

| Enolate Type | Formation Conditions | Resulting Enolate |

| Kinetic Enolate | Strong, sterically hindered base (e.g., LDA) at low temperature | Less substituted enolate |

| Thermodynamic Enolate | Weaker base (e.g., NaOEt) at higher temperature | More substituted, more stable enolate |

This table demonstrates the principles of enolate formation in a related, enolizable ketone.

Since this compound lacks α-hydrogens, its reactivity at the α-carbon via enolate intermediates is not a viable pathway. Alternative reaction pathways must be considered to understand its transformations.

Radical Reaction Pathways in Dichlorinated Organic Systems

Radical reactions offer an alternative pathway for the functionalization of organic molecules, particularly in the presence of halogens and UV light. Free radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. mnstate.edu For ketones, photochemical reactions can also induce radical formation. scribd.com

In the context of this compound, radical pathways could be initiated by photolysis. Aromatic ketones, such as acetophenone (B1666503) and benzophenone, are known to be photochemically active. nih.govmsu.edu Upon absorption of UV light, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. libretexts.org

While the α-carbon of this compound is unreactive towards deprotonation, the methyl groups of the tert-butyl moiety present potential sites for radical abstraction. Although less reactive than benzylic or allylic positions, these C-H bonds can undergo radical substitution under forcing conditions.

A potential radical reaction could involve the intramolecular abstraction of a hydrogen atom from one of the methyl groups by the photo-excited carbonyl oxygen, leading to a biradical intermediate. This biradical could then undergo further reactions, such as cyclization or rearrangement.

Furthermore, the chlorine atoms on the aromatic ring can influence the photochemistry of the molecule. Dichlorinated aromatic compounds can undergo photochemical reactions, including reductive dehalogenation or rearrangement, depending on the reaction conditions and the presence of electron donors or sensitizers. epa.govacs.orgresearchgate.netresearchgate.net

| Radical Reaction Type | Initiator | Potential Outcome for the Target Molecule |

| Photochemical C-H abstraction | UV light | Formation of a biradical, potentially leading to cyclization. |

| Radical Halogenation | Radical initiator (e.g., AIBN), Halogen source | Substitution on the tert-butyl group (less likely) or reaction involving the aromatic ring. |

| Photoreduction | UV light, H-donor | Reduction of the carbonyl group to an alcohol. libretexts.org |

This table outlines potential radical reaction pathways based on general principles of organic photochemistry.

Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. For α-haloketones, the Favorskii rearrangement is a prominent and well-studied example. wikipedia.orgorganicreactions.orgnumberanalytics.com

The Favorskii rearrangement occurs in the presence of a base and involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone that has an enolizable α'-hydrogen. adichemistry.com This intermediate is then attacked by a nucleophile, leading to the rearranged product, typically a carboxylic acid derivative. nrochemistry.com

Given that this compound is an α,α-dichloro ketone (at the aromatic ring) and lacks α-hydrogens on the aliphatic side, a classic Favorskii rearrangement is not possible. However, a related transformation known as the quasi-Favorskii rearrangement (or pseudo-Favorskii rearrangement) can occur for α-haloketones that cannot form an enolate. wikipedia.org In this mechanism, the base adds directly to the carbonyl group, followed by a concerted migration of the neighboring carbon and displacement of the halide.

Another potential rearrangement for this class of compounds is the Beckmann rearrangement, which involves the transformation of an oxime into an amide. acs.org If this compound were converted to its oxime, treatment with acid could induce a rearrangement. The presence of ortho-substituents, such as the chlorine atom at the 2'-position, can influence the rate and outcome of such rearrangements.

Additionally, sigmatropic rearrangements, such as the nrochemistry.comnrochemistry.com-sigmatropic Overman rearrangement, are known for converting allylic alcohols into allylic amines. organic-chemistry.org While not directly applicable to the starting ketone, if the carbonyl group were reduced to an alcohol and an appropriate functional group were introduced, rearrangement pathways could become accessible.

| Rearrangement Reaction | Key Intermediate/Precursor | Potential Applicability to the Target Molecule |

| Favorskii Rearrangement | Cyclopropanone | Not directly applicable due to lack of α-hydrogens. |

| Quasi-Favorskii Rearrangement | Tetrahedral intermediate from nucleophilic attack | A possible pathway under basic conditions. |

| Beckmann Rearrangement | Oxime derivative | Applicable if the ketone is first converted to its oxime. acs.org |

This table summarizes potential rearrangement reactions and their applicability to the specified compound.

Computational Chemistry and Theoretical Investigations of 2 ,3 Dichloro 2,2 Dimethylbutyrophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No peer-reviewed articles or database entries containing quantum chemical calculations for 2',3'-Dichloro-2,2-dimethylbutyrophenone were identified. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications to Geometry Optimization and Vibrational Analysis

There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry or to perform a vibrational analysis of this compound. While research on other dichlorinated aromatic compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, has utilized DFT methods like B3LYP with the 6-311G(d,p) basis set to predict structural parameters and vibrational frequencies, this specific data for this compound is not available. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and electronic behavior. However, no studies have reported the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound. For context, studies on different dichlorinated chalcone (B49325) isomers have used DFT to calculate these properties to assess stability and charge transfer interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and the mapping of potential energy surfaces for this compound are absent from the scientific literature. The internal rotations around the single bonds, particularly the bond connecting the butyrophenone (B1668137) moiety to the dichlorophenyl ring, would define the molecule's accessible conformations and their relative energies. While the principles of such analysis are well-documented for simpler molecules like 1,2-dichloroethane (B1671644) and 2,3-dihalobutanes, specific data, including dihedral angles and energy barriers for the title compound, remains uncalculated. nih.govyoutube.comresearchgate.net

Reaction Mechanism Prediction and Transition State Elucidation via Ab Initio Methods

There are no published investigations into the reaction mechanisms of this compound using ab initio methods. Such studies would be essential for understanding its synthesis, degradation, or metabolic pathways by identifying transition states and calculating activation energies. For example, ab initio and DFT methods have been used to explore the gas-phase elimination kinetics of small chlorinated alkenes, but this level of investigation has not been extended to this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide insight into the dynamic behavior of the molecule over time, offering a more comprehensive understanding of its conformational flexibility and interactions in various environments than static calculations alone.

Prediction of Spectroscopic Properties

While basic physical properties like a predicted boiling point of 302.5±27.0 °C and a predicted density of 1.162±0.06 g/cm³ are available from chemical suppliers, detailed computational predictions of its spectroscopic signatures (such as ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra) are not present in the literature. chemicalbook.com Theoretical predictions of spectra are invaluable for interpreting experimental data and confirming molecular structure.

Molecular Modification and Analog Design Strategies for 2 ,3 Dichloro 2,2 Dimethylbutyrophenone

Design Principles for Structural Variation

The design of new analogs of 2',3'-Dichloro-2,2-dimethylbutyrophenone is guided by several key principles aimed at systematically altering its physicochemical and potential biological properties. These principles involve the strategic modification of distinct parts of the molecule: the dichlorinated phenyl ring, the carbonyl group, and the aliphatic 2,2-dimethylbutyl chain.

Key Molecular Features for Modification:

Aromatic Ring Substitution: The 2',3'-dichloro substitution pattern on the phenyl ring is a primary target for modification. Variations in the number, position, and nature of halogen substituents can significantly impact electronic properties, lipophilicity, and metabolic stability.

Aliphatic Chain Isomerism and Homologation: The 2,2-dimethylbutyl group, characterized by a quaternary carbon center, offers opportunities for structural alteration. Modifications could include changing the chain length, branching pattern, or introducing unsaturation.

Carbonyl Group Modification: The ketone functional group is a critical pharmacophoric feature in many biologically active molecules. It can be modified to alter polarity, hydrogen bonding capacity, and reactivity.

Table 5.1: Proposed Structural Variations of this compound

| Molecular Scaffold | R1 | R2 | R3 | R4 | R5 |

|---|---|---|---|---|---|

| Cl | Cl | H | H | C(CH3)2CH2CH3 | |

| F | Cl | H | H | C(CH3)2CH2CH3 | |

| Cl | F | H | H | C(CH3)2CH2CH3 | |

| Br | Cl | H | H | C(CH3)2CH2CH3 | |

| Cl | Cl | H | H | CH(CH3)CH(CH3)2 |

Synthesis of Analogs with Substituent Modifications on the Phenyl Ring

The synthesis of analogs with modified phenyl ring substituents would likely rely on the Friedel-Crafts acylation reaction. This versatile reaction allows for the introduction of the 2,2-dimethylbutyryl group onto various substituted benzene (B151609) rings.

A plausible synthetic route would involve the reaction of a substituted benzene derivative with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For instance, to synthesize a 2',5'-dichloro analog, one would start with 1,4-dichlorobenzene. The regioselectivity of the acylation would be a key consideration, potentially leading to a mixture of isomers that would require separation.

A patent for the synthesis of the related 2,3'-dichloroacetophenone (B1581386) describes a method starting from m-aminoacetophenone, which undergoes diazotization followed by a Sandmeyer reaction to introduce the chloro substituent. google.com A similar strategy could be adapted for the synthesis of 2',3'-dichlorobenzene precursors for the subsequent Friedel-Crafts acylation.

Table 5.2: Proposed Synthesis of Phenyl Ring Analogs

| Target Analog | Starting Aromatic Compound | Key Reaction | Proposed Catalyst |

|---|---|---|---|

| 2',4'-Dichloro-2,2-dimethylbutyrophenone | 1,3-Dichlorobenzene | Friedel-Crafts Acylation | AlCl₃ |

| 3',4'-Dichloro-2,2-dimethylbutyrophenone | 1,2-Dichlorobenzene (B45396) | Friedel-Crafts Acylation | AlCl₃ |

| 2',3'-Difluoro-2,2-dimethylbutyrophenone | 1,2-Difluorobenzene | Friedel-Crafts Acylation | AlCl₃ |

Synthesis of Analogs with Alterations in the Aliphatic Butyl Chain

Modification of the 2,2-dimethylbutyl chain can be achieved by using different acyl chlorides in the Friedel-Crafts acylation with 1,2-dichlorobenzene. This allows for the exploration of the steric and electronic requirements of the aliphatic portion of the molecule.

For example, using pivaloyl chloride would result in a tert-butyl ketone, while using 3,3-dimethylbutanoyl chloride would extend the chain. The introduction of functional groups, such as a hydroxyl group, could be achieved by using an appropriate protected starting material or through post-synthesis modification of the alkyl chain.

Table 5.3: Proposed Aliphatic Chain Analogs and Corresponding Acyl Chlorides

| Target Analog | Acyl Chloride |

|---|---|

| 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | Pivaloyl chloride |

| 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one | 3,3-Dimethylbutanoyl chloride |

| 1-(2,3-Dichlorophenyl)-2-ethyl-2-methylbutan-1-one | 2-Ethyl-2-methylbutanoyl chloride |

Isosteric Replacements and Bioisosterism in Analog Development

Phenyl Ring Bioisosteres: The dichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems to alter properties like polarity, solubility, and metabolic stability. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce different electronic and hydrogen bonding characteristics. Saturated bicyclic systems, such as bicyclo[1.1.1]pentane, are also being explored as three-dimensional bioisosteres for phenyl rings to improve physicochemical properties. nih.gov

tert-Butyl Group Bioisosteres: The tert-butyl group on the aliphatic chain is a bulky, lipophilic moiety. Its replacement with other groups of similar size but different properties can be advantageous. For instance, a cyclopropyl (B3062369) or trifluoromethyl group can mimic the steric bulk of a tert-butyl group while having different electronic and metabolic profiles. chem-space.com

Table 5.4: Proposed Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| 2,3-Dichlorophenyl | 2,3-Dichloropyridinyl | Introduce a nitrogen atom for potential hydrogen bonding and altered electronics. |

| 2,3-Dichlorophenyl | Thieno[3,2-b]thiophenyl | Explore different aromatic systems with altered electronic distribution. |

| tert-Butyl | Cyclopropyl | Introduce conformational rigidity and alter metabolic profile. |

Derivatization for Enhanced Synthetic Utility

The carbonyl group of this compound is a key site for derivatization to create intermediates for further synthetic transformations.

Formation of Hydrazones: The ketone can be reacted with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazones. These derivatives are often colored and crystalline, facilitating their purification and characterization. The hydrazone functionality can then be a handle for further reactions.

Reduction to Alcohols: Reduction of the ketone to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) would introduce a new functional group. This alcohol could then be used in esterification or etherification reactions to build more complex molecules.

Conversion to Oximes: Reaction with hydroxylamine (B1172632) hydrochloride can convert the ketone into an oxime. Oximes are versatile intermediates that can undergo various transformations, including the Beckmann rearrangement.

Table 5.5: Proposed Derivatization Reactions

| Reagent | Resulting Derivative | Potential Subsequent Reactions |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Cleavage to regenerate the ketone; further modification of the dinitrophenyl ring. |

| Sodium borohydride | Secondary alcohol | Esterification, etherification, oxidation back to the ketone. |

| Hydroxylamine hydrochloride | Oxime | Beckmann rearrangement to form an amide; reduction to an amine. |

Structure Activity Relationship Sar Studies of 2 ,3 Dichloro 2,2 Dimethylbutyrophenone Analogs: Computational and Theoretical Approaches

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. patsnap.comnih.gov The core principle of SAR is that the biological effect of a compound is a function of its three-dimensional structure and physicochemical properties. By systematically modifying the chemical structure of a lead compound, such as 2',3'-Dichloro-2,2-dimethylbutyrophenone, and observing the resulting changes in biological activity, researchers can identify the key structural features, or pharmacophores, responsible for its effects. patsnap.com

Key aspects of SAR analysis include:

Identification of the Pharmacophore: This involves determining the essential functional groups and their spatial arrangement necessary for biological activity. For a hypothetical activity of this compound, this would involve probing the importance of the dichlorinated phenyl ring, the carbonyl group, and the tert-butyl group.

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing activity or improving pharmacokinetic properties. For instance, the chlorine atoms on the phenyl ring could be replaced with other halogens or electron-withdrawing groups.

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with a biological target. Understanding the conformational flexibility of this compound and its analogs is crucial for predicting their binding affinity.

A hypothetical SAR study on analogs of this compound might involve the synthesis and evaluation of compounds with variations in the substitution pattern of the phenyl ring, modifications of the ketone, and alterations to the alkyl chain. The resulting data would allow for the elucidation of the structural requirements for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced approach to SAR by establishing a mathematical relationship between the chemical structure and biological activity. ijpsr.comnih.gov The development of a robust QSAR model for this compound analogs would follow a systematic workflow:

Data Set Compilation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values for enzyme inhibition) would be required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1 | R2 | LogP | Electronic Parameter (σ) | Biological Activity (pIC50) |

| 1 | 2'-Cl | 3'-Cl | 4.5 | 0.60 | 6.2 |

| 2 | 2'-F | 3'-Cl | 4.2 | 0.43 | 5.8 |

| 3 | 2'-Cl | 3'-F | 4.2 | 0.43 | 5.9 |

| 4 | 2'-Br | 3'-Cl | 4.8 | 0.62 | 6.4 |

| 5 | 2'-Cl | 4'-Cl | 4.6 | 0.46 | 6.5 |

| 6 | 2'-H | 3'-Cl | 3.9 | 0.37 | 5.5 |

This table presents hypothetical data for illustrative purposes.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Ligand-Based Design and Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. science.gov Pharmacophore modeling is a key technique in this area, which involves identifying the common chemical features of a set of active molecules that are essential for their biological activity. pharmacophorejournal.com

For this compound and its analogs, a pharmacophore model could be developed based on a hypothetical set of active compounds. The essential features might include:

Aromatic ring with specific substitution patterns (e.g., two halogen atoms in ortho and meta positions).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic feature (the tert-butyl group).

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. youtube.com

Table 2: Hypothetical Pharmacophore Features for a Class of Butyrophenone (B1668137) Analogs

| Feature | Type | Location |

| 1 | Aromatic Ring | Dichlorinated Phenyl |

| 2 | Hydrogen Bond Acceptor | Carbonyl Oxygen |

| 3 | Hydrophobic | Tert-butyl group |

| 4 | Halogen Bond Donor | Chlorine at 2'-position |

This table presents hypothetical data for illustrative purposes.

Chemoinformatic Tools for Virtual Screening and Property Prediction

Chemoinformatics encompasses the use of computational methods to analyze and manage chemical data. A wide array of chemoinformatic tools are available for virtual screening and the prediction of various molecular properties. nih.govnih.gov

For the study of this compound and its analogs, these tools can be employed for:

Database Searching: Searching chemical databases like PubChem and ChEMBL for structurally similar compounds and any associated biological data.

Virtual Screening: Using a pharmacophore model or a QSAR model to screen large virtual libraries of compounds to identify potential hits. nih.govbiorxiv.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs to assess their drug-likeness and potential liabilities early in the discovery process. mdpi.com

Several software platforms, both commercial and open-source, integrate these functionalities, enabling a streamlined in silico analysis of compound libraries.

Analysis of Key Structural Determinants for Hypothetical Molecular Interactions

Based on the general principles of molecular recognition, we can hypothesize the key structural determinants of this compound that would be crucial for its interaction with a hypothetical biological target.

The Dichlorinated Phenyl Ring: The two chlorine atoms are strong electron-withdrawing groups, which will influence the electronic properties of the aromatic ring. The position of these substituents (2' and 3') creates a specific electrostatic potential map. This region of the molecule could be involved in π-π stacking, hydrophobic, or halogen bonding interactions with the target.

The Carbonyl Group: The ketone functionality is a key polar feature and a potential hydrogen bond acceptor. This group is likely to form a hydrogen bond with a donor group (e.g., an amino acid residue like serine or threonine) in the binding site of a target protein.

The Tert-butyl Group: This bulky, hydrophobic group will likely occupy a hydrophobic pocket in the binding site, contributing to the binding affinity through van der Waals interactions. The size and shape of this group could be critical for selectivity.

Systematic modifications of these structural features and subsequent analysis of the impact on a hypothetical biological activity would be essential to validate these hypotheses.

Insights from SAR Studies on Related Dichlorinated Organic Molecules

SAR studies on butyrophenones, a class of compounds known for their antipsychotic activity, have revealed several key features for their interaction with dopamine (B1211576) D2 receptors. pharmacy180.comyoutube.com These studies have highlighted the importance of the butyrophenone scaffold, including the carbonyl group and the distance to a basic nitrogen atom (which is absent in this compound, suggesting a different potential biological target). nih.gov

Furthermore, studies on various dichlorinated aromatic compounds have shown that the position of the chlorine atoms significantly influences their biological activity and metabolic fate. ijpsr.comniscpr.res.in For instance, the substitution pattern can affect the molecule's ability to fit into a specific binding pocket and can influence its susceptibility to metabolic enzymes. The presence of chlorine atoms can also introduce the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor interactions.

By combining the general SAR principles of butyrophenones with the known effects of dichlorination on aromatic systems, a rational approach can be taken to design and investigate analogs of this compound for a range of potential biological activities.

Biotransformation and Metabolic Pathway Studies of 2 ,3 Dichloro 2,2 Dimethylbutyrophenone in Preclinical Models

In Vitro Metabolic Stability Assessment using Microsomal and Hepatocyte Systems (Non-Human)

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes. wikipedia.orgresearchgate.net This is typically assessed in vitro using subcellular fractions like liver microsomes or more complex systems like hepatocytes, which contain a broader array of phase I and phase II enzymes. researchgate.netnih.gov These assays measure the rate of disappearance of the parent compound over time, from which key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. wikipedia.org

For a novel compound like 2',3'-Dichloro-2,2-dimethylbutyrophenone, metabolic stability would be determined by incubating it with liver microsomes or cryopreserved hepatocytes from various non-human preclinical species (e.g., rat, mouse, dog, monkey). nih.gov The concentration of the compound would be monitored at several time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Table 1: Representative Data Table for In Vitro Metabolic Stability (Hypothetical) This table is for illustrative purposes only, as no specific data exists for the target compound.

| Species | Test System | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | Data N/A | Data N/A |

| Mouse | Liver Microsomes | Data N/A | Data N/A |

| Dog | Hepatocytes | Data N/A | Data N/A |

Identification and Characterization of Metabolites by Advanced Analytical Techniques

Identifying the metabolites of a new chemical entity is essential to understanding its biotransformation. This process involves incubating the parent drug with metabolically active systems, such as human liver microsomes (HLMs) or hepatocytes, and then analyzing the samples. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for this purpose, as it can detect and provide accurate mass measurements of potential metabolites. researchgate.netnih.gov By comparing samples from active incubations with control samples (e.g., without NADPH for phase I metabolism), new metabolic products can be identified. nih.gov Molecular networking has also emerged as a technique to organize and visualize mass spectrometry data, helping to group related metabolites and postulate metabolic pathways. nih.gov

For this compound, one would anticipate metabolites resulting from various biotransformation reactions. The precise chemical structures of these metabolites would be elucidated using techniques like tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and, where possible, confirmed by synthesizing authentic reference standards.

Elucidation of Proposed Metabolic Pathways (e.g., Hydroxylation, Hydrolysis, Reduction, Dechlorination, Conjugation)

Based on the structure of this compound, several metabolic pathways can be proposed. These reactions aim to increase the polarity of the xenobiotic, facilitating its excretion from the body. msdmanuals.com

Reduction: The ketone group in the butyrophenone (B1668137) structure is susceptible to reduction to a secondary alcohol, a common pathway for xenobiotic ketones.

Hydroxylation: This is a primary phase I reaction catalyzed mainly by cytochrome P450 enzymes. youtube.com Hydroxylation could occur on the aromatic ring or on the aliphatic dimethylbutyl side chain. Aromatic hydroxylation is a frequent metabolic route for compounds with a phenyl group. youtube.com

Dechlorination: The removal of chlorine atoms is a known metabolic pathway for chlorinated compounds. nih.govresearchgate.net This can occur through reductive, oxidative, or hydrolytic mechanisms and can significantly alter the biological properties of the molecule.

Hydrolysis: While the compound lacks a typical ester or amide bond, hydrolysis is a fundamental metabolic reaction. nih.gov

Conjugation: Following phase I modifications that introduce or expose functional groups (like hydroxyl groups from reduction or hydroxylation), the metabolites can undergo phase II conjugation reactions. wikipedia.org Common conjugations include glucuronidation and sulfation, which dramatically increase water solubility for excretion in urine or bile. msdmanuals.com

Species-Specific Metabolic Differences in In Vitro and In Vivo Non-Human Systems

Significant differences in drug metabolism can exist between species, which is a critical consideration when extrapolating preclinical data to humans. nih.gov These differences often arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly cytochrome P450 isoforms. youtube.com For example, the profile and quantity of metabolites produced from a parent compound can vary substantially between rats, dogs, and primates. nih.gov Investigating these differences using in vitro systems like microsomes and hepatocytes from multiple species is a standard part of preclinical development. nih.gov Such studies help in selecting the most appropriate animal model for further toxicological and pharmacological testing—one whose metabolic profile most closely resembles that of humans.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, other metabolizing enzymes in non-human species)

The primary enzyme system responsible for phase I metabolism of a vast number of drugs is the cytochrome P450 (CYP) superfamily, located predominantly in the liver. msdmanuals.comvu.nl The butyrophenone structure suggests that CYP enzymes would be central to its oxidative metabolism, such as hydroxylation. youtube.com Specific isoforms within the CYP1, CYP2, and CYP3 families are the most common catalysts for xenobiotic biotransformation. vu.nl

Other enzyme systems could also be involved:

Carbonyl Reductases: These enzymes, found in the cytosol, are likely candidates for the reduction of the ketone moiety.

Glutathione S-Transferases (GSTs): These enzymes could play a role in dechlorination pathways.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These phase II enzymes would be responsible for the conjugation of hydroxylated metabolites. msdmanuals.com

Identifying the specific enzymes involved typically requires experiments with recombinant human enzymes or using specific chemical inhibitors in in vitro systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',3'-Dichloro-2,2-dimethylbutyrophenone, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via electrophilic aromatic chlorination of 2,2-dimethylbutyrophenone. Chlorinating agents like Cl₂ (gas) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) are commonly used. Temperature control (0–25°C) and stoichiometric ratios are critical to ensure regioselectivity at the 2' and 3' positions . Competitive halogenation studies suggest that steric hindrance from the 2,2-dimethyl group directs substitution to the ortho/meta positions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the substitution pattern (e.g., aromatic proton splitting patterns and carbonyl carbon shifts at ~200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 245.15 (C₁₂H₁₄Cl₂O) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous brominated derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) should be conducted. Monitor degradation via HPLC-UV at 254 nm. Chlorinated aromatics are generally stable but may hydrolyze in aqueous alkaline conditions, necessitating anhydrous storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., COX inhibition vs. lack of efficacy in certain assays)?

- Methodology :

- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Variability Control : Standardize cell lines (e.g., RAW 264.7 for COX-2) and use positive controls (e.g., celecoxib) to minimize inter-lab variability .

- Metabolite Screening : LC-MS/MS can detect active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. How do electronic and steric effects of 2',3'-dichloro substitution influence reactivity in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling yields using 2',3'-dichloro derivatives vs. mono-chloro analogs. DFT calculations (e.g., HOMO-LUMO energy gaps) can predict reactivity. Experimental data for brominated analogs show that electron-withdrawing substituents enhance oxidative addition in Pd-catalyzed reactions .

Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity (e.g., COX-1 vs. COX-2)?

- Methodology :

- Molecular Docking : Use crystal structures of COX-1/COX-2 (PDB IDs 1EQG/5KIR) to model binding interactions. The dichloro groups may occupy hydrophobic pockets in COX-2 more effectively .

- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. Competitive inhibition suggests direct binding to the active site .

Q. How does positional isomerism (2',3' vs. 3',5' dichloro derivatives) impact physicochemical and biological properties?

- Methodology :

- LogP Analysis : Measure octanol-water partition coefficients; 2',3'-dichloro derivatives are less lipophilic than 3',5' isomers due to reduced symmetry .

- Bioactivity Comparison : Test isomers in parallel assays (e.g., antimicrobial disk diffusion). Meta-chlorine positions may enhance membrane penetration in Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.